6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol
Overview
Description
6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals
Mechanism of Action
Pyrimidines
are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in a wide range of biological activities, including serving as essential components of DNA and RNA.
Biochemical Analysis
Biochemical Properties
6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol is known to interact with several enzymes and proteins, influencing various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, which plays a role in regulating intracellular levels of cyclic AMP . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . This compound also strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, contributing to its anti-inflammatory properties .
Cellular Effects
This compound has been observed to affect various cell types and cellular processes. It influences cell signaling pathways, particularly those involving cyclic AMP and adenosine . This compound can modulate gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been shown to decrease pulmonary hypertension by affecting vascular smooth muscle cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of cAMP-phosphodiesterase, leading to increased levels of cyclic AMP within cells . This elevation in cyclic AMP can result in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins, altering their activity and function . Additionally, this compound enhances the biosynthesis of PGI2 by interacting with enzymes involved in its production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed . Long-term studies have shown that it can maintain its inhibitory effects on cAMP-phosphodiesterase and support adenosine inhibition of thrombocytopenia over extended periods . These findings suggest that the compound’s biochemical effects are sustained over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cAMP-phosphodiesterase and supports adenosine inhibition of thrombocytopenia without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and liver toxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase and those involved in the biosynthesis of PGI2 . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus . This distribution pattern is crucial for its biochemical effects, as it allows the compound to reach its target enzymes and proteins .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity. These modifications may direct the compound to specific cellular compartments, enhancing its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol typically involves the reaction of 2-chloro-4-fluoroaniline with a suitable pyrimidine precursor under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenylpyrimidine
- 4-Chloro-2-fluorophenylpyrimidine
- 6-Chloro-4-fluorophenylpyrimidine
Uniqueness
6-(2-Chloro-4-fluorophenyl)pyrimidin-4-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-8-3-6(12)1-2-7(8)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGUHKNIXICPEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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